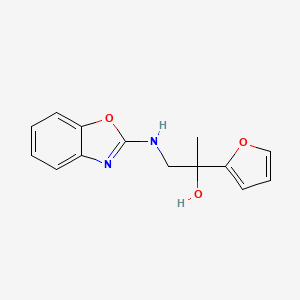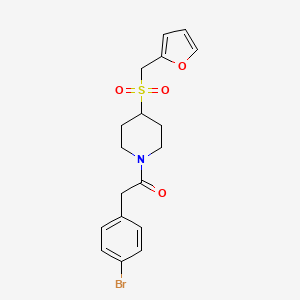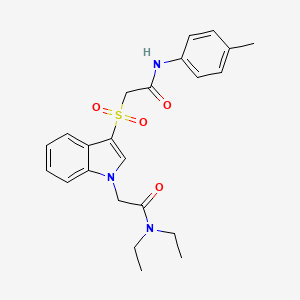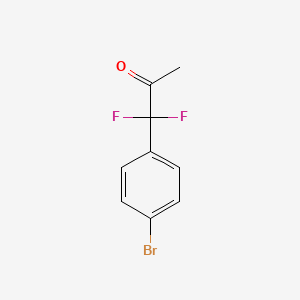
1-(4-Bromophenyl)-1,1-difluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
- The compound has been used in the synthesis and structural characterization of related organic compounds. For instance, a study conducted by Bhumannavar (2021) involved the structural confirmation of a similar compound using experimental techniques like FTIR, proton NMR, UV-Visible, along with comparisons with results obtained from density functional theory (Bhumannavar, 2021).
Quantum Chemical Analysis
- Research by Zaini et al. (2018) demonstrated the synthesis and crystallization of a related chalcone derivative, followed by quantum chemical investigations to study its structural and spectral properties (Zaini et al., 2018).
Optical and Charge Transport Properties
- Shkir et al. (2019) investigated the linear optical, second and third-order nonlinear optical properties, and charge transport properties of chalcone derivatives similar to 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (Shkir et al., 2019).
Crystal Structures Characterization
- The compound has been utilized in the characterization of crystal structures. One study focused on synthesizing and characterizing heterocyclic compounds related to this compound, analyzing their molecular structures through techniques like UV–vis, FTIR, and single crystal X-ray crystallography (Jiang et al., 2014).
Biological Evaluations
- In a study by Thanigaimani et al. (2015), a new chalcone structure was synthesized and evaluated for its antibacterial activities against various microorganisms, showcasing the potential biological applications of similar compounds (Thanigaimani et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromophenyl compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Bromophenyl compounds have been associated with various biological activities, including antimicrobial properties .
Pharmacokinetics
The molecular weight of the compound is 213071 , which is within the range considered favorable for oral bioavailability in drug discovery.
Análisis Bioquímico
Biochemical Properties
1-(4-Bromophenyl)-1,1-difluoropropan-2-one is known to participate in various biochemical reactions
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGARJEGPWFGHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
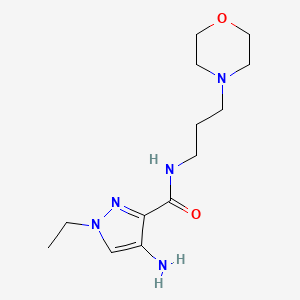

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)
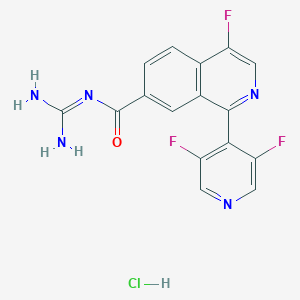

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
